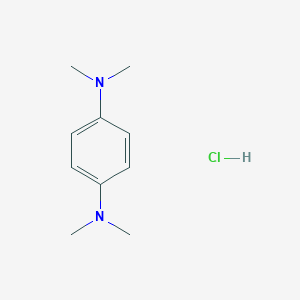

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

Descripción general

Descripción

El estándar NORSOK M-710 es una especificación para materiales de sellado no metálicos utilizados en la industria del petróleo y el gas. Define los requisitos para los materiales elastoméricos para garantizar su rendimiento en entornos hostiles, como altas temperaturas, altas presiones y exposición a productos químicos agresivos. El estándar es ampliamente reconocido y utilizado a nivel mundial para garantizar la confiabilidad y seguridad de los materiales de sellado en aplicaciones críticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de materiales elastoméricos que cumplen con el estándar NORSOK M-710 implica la síntesis de elastómeros de nitrilo altamente saturados. Estos elastómeros se producen típicamente mediante la polimerización de acrilonitrilo y butadieno en presencia de un catalizador. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se controlan cuidadosamente para lograr las propiedades deseadas del elastómero.

Métodos de Producción Industrial

En entornos industriales, la producción de materiales elastoméricos implica reactores de polimerización a gran escala donde los monómeros se polimerizan bajo condiciones controladas. El polímero resultante se procesa luego en varias formas, como láminas, barras o formas personalizadas, dependiendo de la aplicación. Los materiales se someten a pruebas rigurosas para garantizar que cumplan con los requisitos del estándar NORSOK M-710.

Análisis De Reacciones Químicas

Tipos de Reacciones

Los materiales elastoméricos que cumplen con el estándar NORSOK M-710 se someten a varias reacciones químicas, que incluyen:

Oxidación: La exposición al oxígeno u otros agentes oxidantes puede conducir a la formación de productos de oxidación.

Reducción: Las reacciones de reducción pueden ocurrir en presencia de agentes reductores.

Sustitución: Las reacciones de sustitución pueden ocurrir cuando ciertos átomos o grupos en la cadena polimérica son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen oxígeno, hidrógeno y varios agentes químicos. Las condiciones para estas reacciones varían dependiendo de la aplicación específica y las propiedades deseadas del elastómero.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen elastómeros oxidados o reducidos, que pueden tener propiedades mecánicas o químicas alteradas. Estos productos se analizan cuidadosamente para garantizar que cumplan con los requisitos de rendimiento del estándar NORSOK M-710.

Aplicaciones Científicas De Investigación

Electrochemical Sensors

TMPD is extensively utilized in the development of electrochemical sensors due to its excellent electron transfer properties. It serves as a reducing agent that enhances the sensitivity and selectivity of sensors designed to detect heavy metals and organic pollutants.

| Application | Description |

|---|---|

| Heavy Metal Detection | Used in sensors to quantify lead, mercury, and cadmium levels in environmental samples. |

| Organic Pollutant Detection | Facilitates the detection of compounds such as phenols and pesticides in water samples. |

Antioxidant Studies

TMPD acts as a model compound in antioxidant research, enabling scientists to investigate oxidative stress mechanisms and evaluate the effectiveness of various antioxidants in biological systems.

| Study Focus | Findings |

|---|---|

| Mechanism of Action | TMPD undergoes oxidation, providing insights into radical scavenging activities of antioxidants. |

| Biological Relevance | Helps in understanding the role of antioxidants in mitigating cellular damage caused by reactive oxygen species (ROS). |

Colorimetric Assays

In colorimetric assays, TMPD is employed as a reagent that produces measurable color changes, facilitating the quantification of various substances.

| Application | Methodology |

|---|---|

| Enzyme Activity Measurement | Used to quantify peroxidase activity by measuring the absorbance at 611 nm after reaction with TMPD. |

| Substance Quantification | Acts as a color developer in assays for phenolic compounds and other analytes. |

Polymer Chemistry

TMPD is also utilized as a polymerization initiator, allowing for the synthesis of polymers with tailored properties for applications in coatings and adhesives.

| Polymer Type | Application |

|---|---|

| Conductive Polymers | Enhances electrical conductivity for use in electronic devices. |

| Biodegradable Polymers | Contributes to the development of eco-friendly materials with specific degradation profiles. |

Microbiology

In microbiology, TMPD serves as a test reagent for classifying cytochrome oxidase positive aerobic microorganisms.

| Application | Description |

|---|---|

| Oxidase Test | TMPD is used to detect cytochrome c oxidases in bacterial cultures, aiding in microbial identification. |

Case Studies

-

Electrochemical Detection of Heavy Metals :

A study demonstrated the efficacy of TMPD-based sensors in detecting trace levels of lead in contaminated water sources, achieving detection limits below regulatory thresholds . -

Antioxidant Efficacy Evaluation :

Research involving TMPD highlighted its role in elucidating the antioxidant mechanisms of various natural compounds, showing significant reductions in oxidative damage markers in cellular models . -

Colorimetric Detection of Phenolic Compounds :

An assay utilizing TMPD successfully quantified phenolic content in agricultural runoff, showcasing its utility in environmental monitoring .

Mecanismo De Acción

El mecanismo por el cual los materiales elastoméricos ejercen sus efectos implica su capacidad para formar sellos ajustados bajo condiciones de alta presión y temperatura. Los objetivos moleculares incluyen las superficies de tuberías, válvulas y otros equipos donde el elastómero forma un sello. Las vías involucradas incluyen las interacciones físicas y químicas entre el elastómero y las superficies con las que entra en contacto.

Comparación Con Compuestos Similares

Los materiales elastoméricos que cumplen con el estándar NORSOK M-710 son únicos en su capacidad para resistir condiciones hostiles y mantener sus propiedades de sellado. Los compuestos similares incluyen:

Fluoroelastómeros: Conocidos por su resistencia química y estabilidad a altas temperaturas.

Perfluoroelastómeros: Ofrecen una excelente resistencia química, pero pueden tener propiedades mecánicas más bajas en comparación con los elastómeros de nitrilo.

Elastómeros de silicona: Proporcionan una buena resistencia a la temperatura, pero pueden no funcionar tan bien en entornos químicos agresivos.

La singularidad de los materiales que cumplen con la norma NORSOK M-710 radica en sus propiedades equilibradas de resistencia química, resistencia mecánica y durabilidad en entornos hostiles.

Actividad Biológica

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a synthetic organic compound widely utilized in biochemical research and microbiology due to its unique redox properties. This article delves into its biological activities, applications, and relevant research findings.

- Chemical Formula : CHN·2HCl

- Molecular Weight : 199.703 g/mol

- CAS Number : 637-01-4

- Appearance : Off-white to gray powder

- Solubility : Soluble in water and dimethyl sulfoxide (DMSO)

Biological Activity Overview

TMPD serves multiple roles in biological systems, primarily as an electron donor and a redox-active substrate. Its oxidation leads to the formation of a radical cation, TMPD, which is characterized by a deep blue color, making it a useful indicator in various assays.

Key Functions

- Cytochrome c Oxidase Activity : TMPD is employed in microbiological assays to differentiate organisms based on cytochrome c oxidase activity. The oxidation of TMPD by cytochrome c oxidase results in a color change that aids in identifying Gram-negative bacteria, including Neisseria gonorrhoeae .

- Electron Transfer Mediator : As a reducing co-substrate for heme peroxidases, TMPD facilitates electron transfer processes in enzymatic reactions, particularly in oxidative phosphorylation pathways .

- Colorimetric Indicator : The compound's ability to change color upon oxidation makes it an effective colorimetric indicator for assessing bacterial oxidase activity, which is crucial in microbiological diagnostics .

Applications in Research

TMPD has been extensively studied for its role in various biochemical assays and experimental setups:

- Microbiology : Utilized for the classification of aerobic microorganisms based on their oxidase activity.

- Biochemical Assays : Acts as a redox mediator in studies involving mitochondrial function and respiratory chain analysis .

- Toxicology Studies : Investigated for its potential toxic effects and safety profile, including acute toxicity assessments .

Case Studies and Research Findings

- Microbial Differentiation : A study demonstrated the effectiveness of TMPD as a diagnostic tool for distinguishing Neisseria gonorrhoeae from other bacteria through its unique oxidase reaction .

- Mitochondrial Function Analysis : Research involving TMPD has shown its application in assessing mitochondrial oxidative phosphorylation capacity. For instance, TMPD was used to facilitate electron transfer from ascorbate to cytochrome c in experiments analyzing mitochondrial respiration rates .

- Toxicological Evaluations : Investigations into the safety of TMPD revealed that while it is not classified as a carcinogen by major health organizations, it poses risks such as skin irritation and potential toxicity upon ingestion or inhalation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytochrome c Oxidase Testing | Differentiates Gram-negative bacteria based on oxidase enzyme presence |

| Electron Transfer Mediator | Functions as a reducing agent in heme peroxidase reactions |

| Colorimetric Indicator | Provides visual cues for enzymatic activity through color changes during oxidation |

| Mitochondrial Function Studies | Used to analyze respiratory chain activities and mitochondrial dysfunctions |

Propiedades

Número CAS |

637-01-4 |

|---|---|

Fórmula molecular |

C10H17ClN2 |

Peso molecular |

200.71 g/mol |

Nombre IUPAC |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;/h5-8H,1-4H3;1H |

Clave InChI |

DNRUPOAHVJBDJE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl |

SMILES isomérico |

C[NH+](C)C1=CC=C(C=C1)[NH+](C)C.[Cl-].[Cl-] |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N(C)C.Cl |

Key on ui other cas no. |

637-01-4 |

Descripción física |

Beige powder; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

13327-28-1 |

Sinónimos |

Blue, Wurster Blue, Wurster's Reagent, Wurster's Tetramethylphenylenediamine Wurster Blue Wurster Reagent Wurster's Blue Wurster's Reagent Wursters Blue Wursters Reagent |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.